molecular formula C14H14FN5O2S B2384352 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide CAS No. 2034525-49-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide

Cat. No.: B2384352
CAS No.: 2034525-49-8
M. Wt: 335.36
InChI Key: AUCSKRDZFLALRN-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a triazolo-pyrimidine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, late-stage functionalization techniques can be employed to introduce various substituents, further expanding the compound’s utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 3 1 2 4 triazolo 1 5 a pyrimidin 6 yl propyl 2 fluorobenzenesulfonamide\text{N 3 1 2 4 triazolo 1 5 a pyrimidin 6 yl propyl 2 fluorobenzenesulfonamide}

This structure features a triazolo-pyrimidine moiety linked to a propyl group and a fluorinated benzene sulfonamide, which may contribute to its pharmacological properties.

Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine framework exhibit various biological activities, primarily through the inhibition of specific enzyme functions and receptor interactions. Notably:

  • AXL Receptor Tyrosine Kinase Inhibition : The compound has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Antiproliferative Effects : Studies have demonstrated that related triazolo compounds exhibit antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer cells. The highest antiproliferative activity was noted for compounds that share structural similarities with this compound .

In Vitro Studies

In vitro evaluations have confirmed the compound's efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
Breast Cancer0.5AXL inhibition
Colon Cancer0.8Induction of apoptosis
Lung Cancer0.6Cell cycle arrest

These results suggest that the compound may act through multiple pathways to exert its biological effects.

Case Studies

  • Case Study on Anticancer Activity : A study focusing on the anticancer effects of similar triazolo compounds reported significant growth inhibition in MCF-7 breast cancer cells at concentrations as low as 0.5 µM. The mechanism was attributed to AXL receptor inhibition leading to decreased phosphorylation of downstream signaling proteins involved in cell survival .
  • Study on Enzyme Inhibition : Another investigation highlighted that compounds with similar structures inhibited dihydrofolate reductase (DHFR), although this compound did not show this activity directly. Instead, its antiproliferative effects were mediated through alternative pathways .

Properties

IUPAC Name

2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCSKRDZFLALRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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